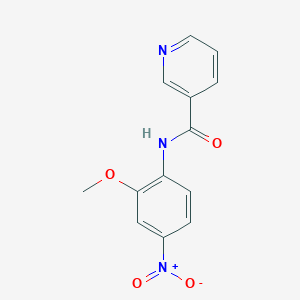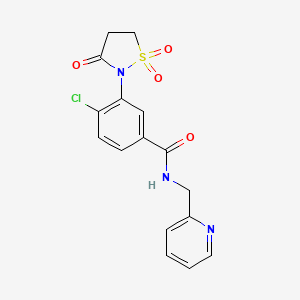
4-methoxy-N-(2-methyl-4-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-(2-methyl-4-nitrophenyl)benzamide is a chemical compound that belongs to the class of benzamides. It is commonly referred to as MNMB or N-methyl-MNMB. This chemical compound has been widely studied due to its potential applications in scientific research.
作用机制
MNMB works by binding to the dopamine D2 receptor and inhibiting the activity of dopamine. This leads to a decrease in the release of dopamine, which can have various effects on the body. MNMB has been shown to have both agonist and antagonist effects on the dopamine D2 receptor, depending on the concentration of the compound.
Biochemical and Physiological Effects
MNMB has been shown to have various biochemical and physiological effects on the body. It has been shown to have a potential neuroprotective effect, as it can protect neurons from damage caused by oxidative stress. MNMB has also been shown to have potential applications in the treatment of addiction, as it can reduce the reinforcing effects of drugs of abuse.
实验室实验的优点和局限性
MNMB has several advantages for lab experiments. It is a highly selective compound that can be used to study the dopamine D2 receptor in isolation. MNMB is also relatively easy to synthesize, which makes it a cost-effective compound for lab experiments. However, MNMB has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study the long-term effects of the compound. MNMB is also highly lipophilic, which can make it difficult to administer in certain experimental conditions.
未来方向
There are several future directions for the study of MNMB. One potential direction is the development of new drugs based on MNMB. MNMB can be used as a lead compound for the development of new drugs that target the dopamine D2 receptor. Another potential direction is the study of the long-term effects of MNMB. More research is needed to determine the potential long-term effects of MNMB on the body. Finally, MNMB can be used in the study of various neurological disorders, such as Parkinson's disease and schizophrenia. Further research is needed to determine the potential applications of MNMB in these areas.
合成方法
MNMB can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The second step involves the reaction of 4-methoxybenzoyl chloride with 2-methyl-4-nitroaniline in the presence of a base to form MNMB. The final step involves the purification of the compound using column chromatography.
科学研究应用
MNMB has been widely studied due to its potential applications in scientific research. It has been shown to have a high affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of various neurological disorders. MNMB has also been shown to have potential applications in the field of drug discovery, as it can be used as a lead compound for the development of new drugs.
属性
IUPAC Name |
4-methoxy-N-(2-methyl-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-9-12(17(19)20)5-8-14(10)16-15(18)11-3-6-13(21-2)7-4-11/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUDTJVAMPQLFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5008846.png)

![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(4-chlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5008869.png)
![5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5008874.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B5008883.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-phenylpiperazine](/img/structure/B5008889.png)



![N-(2-methoxyphenyl)-4-[(4-methylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B5008905.png)
![methyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5008912.png)
![2-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5008917.png)
![N-(4-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5008922.png)
![2,4,6-tribromo-3-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5008923.png)